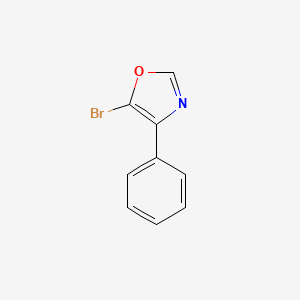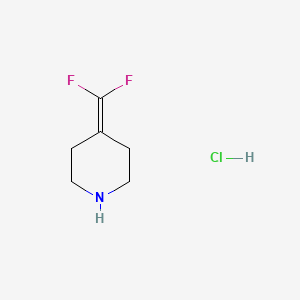
Acryloylurea
描述
Acryloylurea is an organic compound belonging to the class of urea compounds. It has the molecular formula C4H6N2O2 and the structural formula CH2=CHCONHC(NH2)NH2. This compound is a white crystalline powder that is soluble in water and various organic solvents. This compound was first synthesized by Deryagin and others in 1956 and has since been utilized in various scientific experiments and industrial applications.
作用机制
Mode of Action
This process involves soap-free emulsion polymerization with sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10) used as the reactive emulsifiers . The interaction of Acryloylurea with these substances and its role in the polymerization process could be considered part of its mode of action.
Result of Action
The result of this compound’s action can be observed in the formation of cross-linking acrylic polymer latex . The latex produced through this process has improved heat and water resistance compared to conventional latex . This suggests that this compound contributes to enhancing the physical properties of the resultant polymer.
Action Environment
The action of this compound is influenced by the conditions under which the polymerization process takes place. For instance, the soap-free emulsion polymerization process used to produce cross-linking acrylic polymer latex is carried out under specific conditions . .
准备方法
Synthetic Routes and Reaction Conditions: Acryloylurea can be synthesized by reacting acryloyl chloride with urea in the presence of a base catalyst such as triethylamine. The reaction can take place in solvents like ether, toluene, or chloroform. The resulting product can be purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, this compound is often produced through soap-free emulsion polymerization. This method involves the use of reactive emulsifiers such as sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10). This process results in a cross-linking acrylic polymer latex with improved heat and water resistance .
化学反应分析
Types of Reactions: Acryloylurea undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form cross-linking acrylic polymer latex.
Substitution Reactions: It reacts with different nucleophiles to form substituted products.
Common Reagents and Conditions:
Polymerization: Sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10) are used as reactive emulsifiers.
Substitution Reactions: Triethylamine is commonly used as a base catalyst in the synthesis of this compound.
Major Products:
Polymerization: Cross-linking acrylic polymer latex.
Substitution Reactions: Substituted this compound derivatives.
科学研究应用
Acryloylurea has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various polymers and as a monomer in polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique physical and chemical properties.
相似化合物的比较
Acrylamide: Similar in structure but differs in its reactivity and applications.
Methacrylamide: Another similar compound with different polymerization properties.
Bio-acrylates: Such as tulipalin A and itaconic acid, which are naturally occurring acrylates.
Uniqueness: Acryloylurea is unique due to its ability to form cross-linking polymer latexes with improved heat and water resistance. This makes it particularly valuable in industrial applications where such properties are essential .
属性
IUPAC Name |
N-carbamoylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(5)8/h2H,1H2,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGLSABDGQOSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337605 | |
| Record name | Acryloylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20602-79-3 | |
| Record name | N-(Aminocarbonyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acryloylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


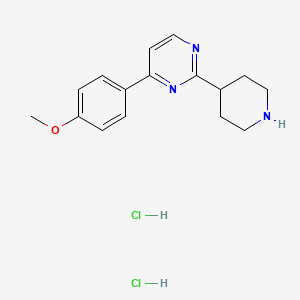
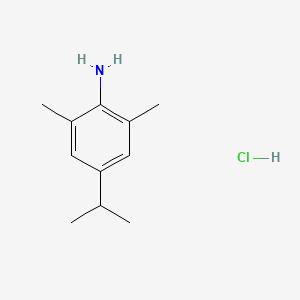
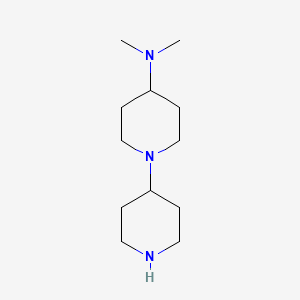
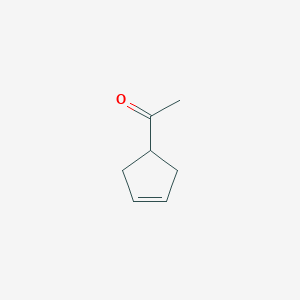
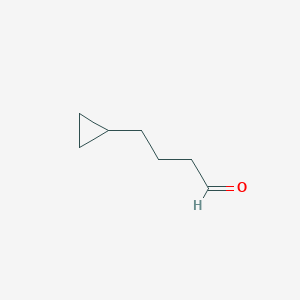
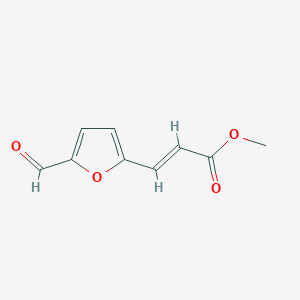
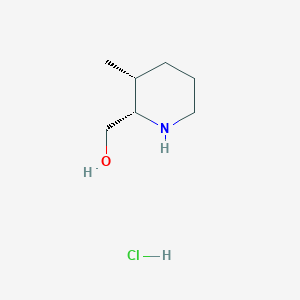
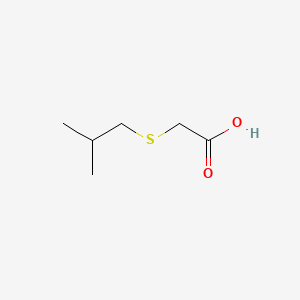
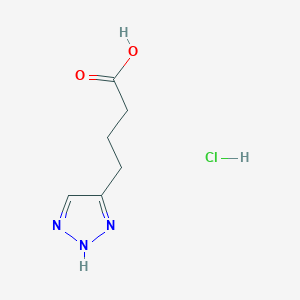
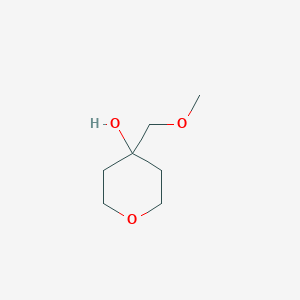
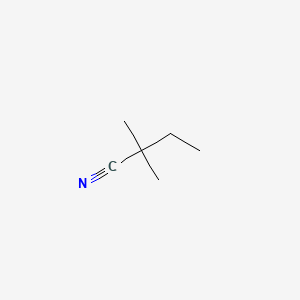
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B3380837.png)
